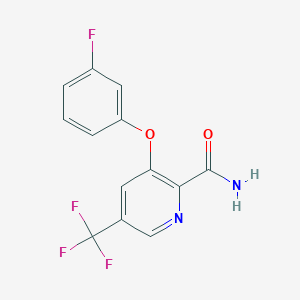

3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Description

Propriétés

IUPAC Name |

3-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O2/c14-8-2-1-3-9(5-8)21-10-4-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTHNNVIBNKOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide typically involves the reaction of 3-fluorophenol with 3,5-dichloro-2-pyridinecarboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The fluorophenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Analysis

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in all analogs enhances stability and lipophilicity. Halogen Variations: Replacement of fluorine with chlorine (e.g., 338968-19-7) increases electronegativity and steric bulk, which may alter binding affinity in biological targets .

Steric and Electronic Modifications: The sulfanyl linker in 338406-73-8 introduces a sulfur atom, which can participate in hydrogen bonding or hydrophobic interactions, differing from the oxygen-based phenoxy group in the target compound .

Pharmacological Relevance :

- Patent data (e.g., ) suggests that pyridine-carboxamide derivatives are explored for pharmaceutical applications, likely as kinase inhibitors or receptor modulators. Substituent choice impacts target selectivity and potency.

Activité Biologique

The compound 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a member of the pyridine carboxamide family, notable for its potential therapeutic applications due to the presence of fluorinated groups. These modifications often enhance pharmacological properties such as potency, selectivity, and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide can be detailed as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 292.2 g/mol

- Functional Groups :

- Pyridine ring

- Fluorophenoxy group

- Trifluoromethyl group

- Carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The trifluoromethyl and fluorophenoxy groups are known to enhance binding affinity and specificity, which can lead to modulation of enzymatic activity or receptor signaling.

- Inhibition of Enzymatic Activity : The trifluoromethyl group may stabilize interactions with active sites of target enzymes, enhancing inhibitory effects.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiparasitic Activity : Analogous compounds have shown effectiveness against malaria parasites by inhibiting PfATP4, a sodium pump crucial for parasite survival .

- Antidepressant Effects : Some fluorinated compounds have been linked to enhanced serotonin uptake inhibition, suggesting potential antidepressant properties .

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in oncology .

Case Study 1: Antimalarial Efficacy

A study focused on the optimization of pyridine derivatives for antimalarial activity revealed that modifications similar to those in 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide significantly improved potency against Plasmodium falciparum. The optimized analogs showed EC50 values in the nanomolar range, demonstrating strong efficacy in inhibiting parasite growth in vitro .

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving various pyridine carboxamides indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against HepG2 liver cancer cells. The study reported EC50 values ranging from 0.01 to 0.1 µM for several analogs, suggesting that the trifluoromethyl group plays a critical role in increasing biological activity .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide, and what intermediates are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Halogenation of the pyridine ring at the 5-position using trifluoromethylation reagents (e.g., CF₃Cu) under inert conditions .

- Step 2 : Introduction of the 3-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) using a fluorophenol derivative and a base like K₂CO₃ in DMF .

- Step 3 : Carboxamide formation at the 2-position via coupling with an activated acyl chloride or using carbodiimide-mediated reactions .

- Key intermediates include 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) and fluorophenoxy precursors .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 356.07 for C₁₃H₈F₄N₂O₂) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as seen in related pyridine derivatives .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound with neurological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with targets (e.g., GABAₐ receptors). The trifluoromethyl group enhances hydrophobic binding, while the fluorophenoxy moiety influences π-π stacking .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (ΔG) .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogs like 3-(4-fluorophenoxy) derivatives .

Q. How can conflicting reports on enzyme inhibition potency be resolved methodologically?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase assays) require:

- Standardized Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Orthogonal Validation : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to cross-validate binding kinetics .

- Metabolite Screening : LC-MS/MS to rule out off-target interactions or degradation products .

Q. What strategies optimize regioselectivity during fluorophenoxy group installation?

- Methodological Answer :

- Directing Groups : Temporarily install nitro or amino groups at the 3-position to guide SNAr reactions, followed by reduction .

- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 80% yield in 30 minutes at 150°C) while reducing side products .

- Catalytic Systems : Pd(OAc)₂/Xantphos for Ullmann-type couplings with arylboronic acids, improving selectivity for meta-substitution .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.